BenchChemオンラインストアへようこそ!

Simfibrate

Hypolipidemic Agents Diabetes Mellitus Comparative Efficacy

Choose Simfibrate for a scientifically differentiated advantage in lipid metabolism research. This unique 1,3-propanediol double-ester prodrug delivers two molecules of clofibric acid in vivo, demonstrating a hypolipidemic effect stronger and more persistent than clofibrate itself. It is particularly suited for diabetic dyslipidemia models, where it outperforms parent compounds, and achieves a robust 40-50% triglyceride reduction with a 20% HDL elevation. A reliable tool for PPARα-mediated peroxisome proliferation studies, it offers analytically equivalent results to aluminium clofibrate. Ensure your procurement directly supports superior experimental outcomes.

Molecular Formula C23H26Cl2O6
Molecular Weight 469.4 g/mol
CAS No. 14929-11-4
Cat. No. B1681679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimfibrate
CAS14929-11-4
Synonyms1,3-propanediol bis(alpha-p-chlorophenoxyisobutyrate)
Cholesolvin
CLY 503
CLY-503
simfibrate
Molecular FormulaC23H26Cl2O6
Molecular Weight469.4 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C23H26Cl2O6/c1-22(2,30-18-10-6-16(24)7-11-18)20(26)28-14-5-15-29-21(27)23(3,4)31-19-12-8-17(25)9-13-19/h6-13H,5,14-15H2,1-4H3
InChIKeyJLRNKCZRCMIVKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Simfibrate (CAS 14929-11-4): Scientific Procurement Guide for a Double-Ester Fibrate Lipid-Lowering Agent


Simfibrate (JAN/INN, CAS 14929-11-4) is a synthetic, double-ester derivative of clofibric acid within the fibrate class of hypolipidemic agents [1]. It functions as a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist, thereby modulating lipid metabolism [2]. Chemically, it is a 1,3-propanediol bis(2-(4-chlorophenoxy)-2-methylpropanoate) ester, which undergoes metabolic cleavage in vivo to yield two molecules of the active lipid-lowering agent clofibric acid [3].

Why Simfibrate (14929-11-4) Is Not Directly Interchangeable with Clofibrate or Other Fibrates


Despite sharing a common active metabolite with clofibrate, simfibrate's unique prodrug structure—a double ester linked by a 1,3-propanediol spacer—confers a distinct pharmacological profile [1]. Empirical studies demonstrate that this structural modification yields a hypolipidemic effect that is stronger and more persistent than that of the parent compound clofibrate [2]. Consequently, in research models and specific clinical scenarios like diabetic dyslipidemia, simfibrate's efficacy cannot be reliably achieved by substituting an equivalent dose of clofibrate or other fibrates, as differences in potency, duration of action, and target lipoprotein shifts are quantifiable and significant [3].

Quantitative Differentiation of Simfibrate (14929-11-4) from Comparator Fibrates: An Evidence Guide


Simfibrate Exhibits Quantifiably Greater Hypolipidemic Potency than Clofibrate in Diabetic Patients

In a comparative clinical study involving patients with maturity-onset diabetes, simfibrate demonstrated a hypolipidemic action that was statistically determined to be stronger than that of clofibrate [1]. This finding directly quantifies its superior potency in this specific, high-need patient population.

Hypolipidemic Agents Diabetes Mellitus Comparative Efficacy

Simfibrate and Aluminium Clofibrate Show Comparable Induction of Hepatic Peroxisome Proliferation and Oxidative DNA Damage in Long-Term Rat Models

In a 12-month study on male F-344 rats, simfibrate administered at 0.5% in the diet induced hepatic peroxisome proliferation and a subsequent ~2-fold increase in the oxidative DNA damage marker 8-hydroxydeoxyguanosine (8-OH-dG) in liver DNA after just 1 month [1]. These effects were indistinguishable in magnitude from those observed with aluminium clofibrate, another fibrate prodrug, when administered under identical conditions [2].

Peroxisome Proliferation Oxidative Stress Hepatocarcinogenesis

Simfibrate Demonstrates Superior Triglyceride Reduction and HDL-Cholesterol Elevation Compared to Class-Level Fibrate Baselines

In a cohort of 40 hyperlipidemic patients receiving 1,500 mg of simfibrate daily for 8 to 12 weeks, serum triglyceride levels decreased by 40-50% from initial values, while HDL cholesterol increased by 20% [1]. These shifts in key lipid parameters are at the upper end of what is typically reported for other fibrate-class agents, highlighting simfibrate's robust impact on TG and HDL [2].

Lipoprotein Metabolism Triglycerides HDL Cholesterol

Simfibrate's Hypolipidemic Action is Described as Stronger and More Persistent than Clofibrate

Authoritative pharmacological reviews state that the action of simfibrate is 'stronger and more persistent' than that of clofibrate [1]. This qualitative statement, derived from clinical and pharmacological assessments, reinforces the evidence of superior potency from comparative trials and suggests a more sustained effect.

Pharmacodynamics Comparative Efficacy Fibrates

Optimized Research and Industrial Applications for Simfibrate (CAS 14929-11-4) Based on Quantified Differentiation


Investigating PPAR-α Mediated Hepatic Peroxisome Proliferation and Oxidative Stress

Simfibrate serves as a reliable tool compound for inducing and studying PPAR-α-mediated peroxisome proliferation in rodent liver. Its effect, quantified as a ~2-fold increase in the oxidative DNA damage marker 8-OH-dG after 1 month of dietary administration (0.5% in diet), is directly comparable to that of the established fibrate prodrug aluminium clofibrate under the same conditions [1]. This makes simfibrate an analytically equivalent, and potentially more accessible, chemical probe for this pathway.

Researching Dyslipidemia in Diabetic Models

For studies investigating lipid metabolism disturbances secondary to diabetes, simfibrate provides a scientifically grounded advantage. A direct head-to-head clinical comparison established its hypolipidemic action as being 'stronger than that of clofibrate' in a diabetic patient cohort [1]. This evidence supports its preferential use in diabetic animal models or in vitro systems to achieve more pronounced lipid modulation.

High-Efficacy Triglyceride Lowering and HDL Elevation in Hyperlipidemic Models

Simfibrate is particularly well-suited for experimental protocols requiring a robust shift in the lipid profile. In a hyperlipidemic patient cohort, a 1,500 mg daily dose achieved a 40-50% reduction in triglycerides and a 20% elevation in HDL cholesterol [1]. This dual action, representing the higher end of class efficacy, positions simfibrate as a strong candidate for studies investigating the role of VLDL and HDL in atherosclerosis progression and regression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Simfibrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.